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Cat. No.: B035057 Get Quote

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a cornerstone

of medicinal chemistry.[1] This "privileged structure" is present in a wide array of natural

products and pharmacologically active compounds, demonstrating a broad spectrum of

biological activities including antimalarial, anticancer, antimicrobial, and antiparasitic effects.[1]

[2] The versatility of the quinoline scaffold stems from its ability to serve as a robust framework

for diverse chemical modifications, allowing for the fine-tuning of its biological and

physicochemical properties.[3]

Within this important class of compounds, 4-Bromo-8-methoxyquinoline (C₁₀H₈BrNO)

emerges as a particularly valuable synthetic intermediate.[4][5] Its structure is characterized by

a bromine atom at the 4-position and a methoxy group at the 8-position. This specific

arrangement of functional groups imparts unique reactivity, making it a key building block for

more complex molecules. The bromine atom serves as a versatile handle for introducing further

molecular diversity through cross-coupling reactions, while the methoxy group influences the

electronic properties and can be a site for demethylation to reveal a chelating 8-

hydroxyquinoline core.[4][6] This guide provides a comprehensive overview of the synthesis,

characterization, reactivity, and applications of 4-Bromo-8-methoxyquinoline, with a focus on

its role in the development of novel therapeutic and diagnostic agents.

Physicochemical and Structural Properties
4-Bromo-8-methoxyquinoline is typically a pale yellow to brownish solid that is soluble in

common organic solvents.[4] Its molecular structure has been confirmed by single-crystal X-ray
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crystallography, revealing an essentially coplanar arrangement of its non-hydrogen atoms.[6] In

the solid state, molecules are linked into one-dimensional chains through weak intermolecular

C—H···π interactions.[6]

Table 1: Physicochemical Properties of 4-Bromo-8-methoxyquinoline

Property Value Reference

CAS Number 103028-31-5 [5]

Molecular Formula C₁₀H₈BrNO [7]

Molecular Weight 238.08 g/mol [5]

Appearance Pale yellow to brownish solid [4]

SMILES COc1cccc2c(Br)ccnc12 [4]

InChI Key
ZTCUNVSNCQDTQR-

UHFFFAOYSA-N
[7]

Synthesis and Characterization
The synthesis of 4-bromoquinoline derivatives is crucial for their application in medicinal

chemistry. While traditional methods often rely on harsh reagents like phosphorus oxybromide

(POBr₃) with 4-hydroxyquinolines, which can be toxic and have limited substrate scope,

modern approaches offer milder and more versatile alternatives.[8]

A notable method involves the cyclization of o-propargyl phenyl azide using brominating agents

like trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr).[8] This approach provides a

direct route to the 4-bromoquinoline core under mild conditions.

Experimental Protocol: Synthesis of 4-Bromoquinoline
Derivatives
This protocol is based on a general method for synthesizing 4-bromoquinoline derivatives from

o-propargyl phenyl azide.[8]
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Objective: To synthesize a 4-bromoquinoline derivative via cyclization of an o-propargyl phenyl

azide precursor.

Materials:

o-propargyl phenyl azide derivative

Trimethylsilyl bromide (TMSBr) or Hydrobromic acid (HBr)

Organic solvent (e.g., acetonitrile, nitromethane, or a halogenated hydrocarbon)

Reaction vessel with magnetic stirrer and reflux condenser

Standard laboratory glassware for workup and purification

Silica gel for column chromatography

Procedure:

Dissolution: In a clean, dry reaction vessel, dissolve the o-propargyl phenyl azide raw

material in the chosen organic solvent at room temperature. Ensure complete dissolution

with magnetic stirring.

Reagent Addition: Slowly add TMSBr or HBr to the solution. A typical molar ratio of azide to

brominating agent is 1:2.5 to 1:3.0.[8]

Reaction: Heat the reaction mixture to a temperature between 40-60°C. Maintain this

temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC).

Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the

mixture to room temperature. Carefully quench the reaction with a suitable aqueous solution

(e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and extract

the product into an organic solvent like ethyl acetate or dichloromethane.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the pure 4-

bromoquinoline derivative.

Characterization
The identity and purity of 4-Bromo-8-methoxyquinoline are confirmed using standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure by analyzing the chemical shifts, coupling constants, and integration of

the protons and carbons.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its

elemental composition.

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the

molecule.

X-ray Crystallography: Determines the precise three-dimensional arrangement of atoms in a

single crystal, providing definitive structural proof.[6] The crystal data for 4-Bromo-8-
methoxyquinoline has been reported as orthorhombic with cell dimensions a = 5.1615 Å, b

= 12.1337 Å, and c = 14.2436 Å.[6]

Applications in Drug Discovery and Medical Imaging
4-Bromo-8-methoxyquinoline's primary value lies in its role as a versatile precursor for

compounds with significant biological activity.[4][6] The reactive bromine at the C-4 position is

ideal for introducing new functionalities, particularly through palladium-catalyzed cross-coupling

reactions like the Suzuki-Miyaura reaction, to form C-C bonds.[9]

Anticancer Drug Development
The quinoline scaffold is a well-established pharmacophore in oncology.[1] Derivatives have

been shown to exert anticancer effects through various mechanisms, including apoptosis

induction, cell cycle arrest, and inhibition of angiogenesis.[1][10] The introduction of bromine

atoms onto the quinoline ring often enhances antiproliferative activity.[11]
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Derivatives of 4-Bromo-8-methoxyquinoline can be synthesized to explore structure-activity

relationships (SAR). For example, replacing the bromine with various anilino groups has led to

the development of potent antiproliferative agents.[12] Studies on related 8-methoxyquinoline

derivatives show that substitution at the quinoline ring is crucial for activity. For instance, in a

series of 4-anilino-2-phenylquinolines, an 8-methoxy group was compared to an 8-hydroxy

group, with the latter often proving more potent, suggesting that a hydrogen-bond-donating

substituent is favorable.[12] Highly brominated quinolines have demonstrated significant

inhibitory effects against cancer cell lines such as C6 (rat glioblastoma), HeLa (human cervical

cancer), and HT29 (human colon adenocarcinoma).[3] Some brominated 8-hydroxyquinoline

derivatives have been found to inhibit human topoisomerase I, a critical enzyme for DNA

replication.[3]

Caption: Logical workflow for developing active agents from the quinoline core.

Antimicrobial Agents
Quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, are known

for their potent antimicrobial properties.[13][14] This activity is often attributed to their ability to

chelate essential metal ions, disrupting bacterial metal homeostasis.[14] While 4-Bromo-8-
methoxyquinoline itself is primarily a synthetic precursor, it can be readily converted to 4-

substituted-8-hydroxyquinoline analogs. These derivatives are explored for their antibacterial

and antibiofilm activities against various pathogens, including foodborne microorganisms and

resistant strains like MRSA.[14][15]

Medical Imaging
An important application of 4-Bromo-8-methoxyquinoline is as a precursor for

radiohalogenated imaging agents for Positron Emission Tomography (PET) and Single Photon

Emission Computed Tomography (SPECT).[6] The bromo-substituent can be replaced with a

radioisotope (e.g., ¹⁸F, ¹²³I). The resulting radiolabeled 8-hydroxyquinoline derivatives are being

developed to image targets like amyloid plaques in Alzheimer's disease and matrix

metalloproteinases in tumors.[6]

Structure-Activity Relationship (SAR) of Brominated
Quinolines
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The biological activity of quinoline derivatives is highly dependent on the nature and position of

substituents on the ring system. Data from various studies on brominated and substituted

quinolines provide valuable insights into their SAR.

Key Observations:

Importance of Substitution: The parent 8-hydroxyquinoline scaffold often shows minimal

activity, highlighting the necessity of substitutions to impart cytotoxicity.[11]

Effect of Bromination: The introduction of one or more bromine atoms significantly enhances

antiproliferative activity. Dibromo-derivatives are often more potent than their mono-bromo

counterparts.[11]

Synergistic Effects: Combining bromine with other electron-withdrawing groups, such as

cyano (-CN) or nitro (-NO₂), can lead to a synergistic increase in anticancer potency.[11]

Role of the 8-Position Substituent: The group at the C-8 position is critical. Converting an 8-

methoxy group to an 8-hydroxy group can enhance inhibitory potential, possibly due to the

latter's ability to chelate metal ions or form key hydrogen bonds with biological targets.[3][12]

Table 2: Anticancer Activity of Selected Substituted Quinolines
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Compound Substituents
Target Cell
Line

IC₅₀ (µg/mL) Reference

Compound 7

3,5,6,7-

Tetrabromo-8-

methoxy

C6 12.33 [3]

HeLa 14.54 [3]

HT29 10.25 [3]

Compound 11

5,7-Dibromo-3,6-

dimethoxy-8-

hydroxy

C6 9.60 [3]

HeLa 5.45 [3]

HT29 8.24 [3]

Compound 17
6,8-Dibromo-5-

nitro
C6 >50 [3]

HeLa >50 [3]

HT29 24.50 [3]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

The data clearly indicates that poly-bromination, especially in combination with a hydroxyl

group at the C-8 position, leads to potent anticancer activity.[3]

Caption: A typical workflow for developing and evaluating novel quinoline derivatives.

Conclusion
4-Bromo-8-methoxyquinoline is a high-value chemical intermediate with significant strategic

importance in medicinal chemistry and materials science. Its defined structure and versatile

reactivity, particularly at the C-4 bromine position, provide a reliable platform for the synthesis

of diverse and complex molecular architectures. The extensive research into its derivatives has

demonstrated their potential as potent anticancer and antimicrobial agents, as well as
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precursors for advanced medical imaging probes. The clear structure-activity relationships

emerging from studies on brominated quinolines continue to guide the rational design of new

therapeutic candidates. As research progresses, 4-Bromo-8-methoxyquinoline will

undoubtedly remain a key building block in the quest for novel drugs and diagnostic tools to

address pressing global health challenges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pdf.benchchem.com/175/Application_Notes_and_Protocols_5_Bromo_8_methoxy_2_methylquinoline_in_Medicinal_Chemistry.pdf
https://pdf.benchchem.com/2600/Navigating_the_Structure_Activity_Landscape_of_Bromo_Substituted_Cyanoquinolines_in_Cancer_Research.pdf
https://pubmed.ncbi.nlm.nih.gov/16412647/
https://pubmed.ncbi.nlm.nih.gov/16412647/
https://pubmed.ncbi.nlm.nih.gov/16412647/
https://pubmed.ncbi.nlm.nih.gov/32967141/
https://pubmed.ncbi.nlm.nih.gov/32967141/
https://www.mdpi.com/2079-6382/12/5/886
https://www.mdpi.com/1420-3049/30/4/944
https://www.benchchem.com/product/b035057#literature-review-of-4-bromo-8-methoxyquinoline-research
https://www.benchchem.com/product/b035057#literature-review-of-4-bromo-8-methoxyquinoline-research
https://www.benchchem.com/product/b035057#literature-review-of-4-bromo-8-methoxyquinoline-research
https://www.benchchem.com/product/b035057#literature-review-of-4-bromo-8-methoxyquinoline-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b035057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

